molecular formula C9H11FO B13617996 (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol

Cat. No.: B13617996
M. Wt: 154.18 g/mol
InChI Key: GHRXLNXWGOFJJL-ZETCQYMHSA-N
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Description

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol is a chiral secondary alcohol featuring a 4-fluoro-3-methylphenyl substituent attached to an ethanol backbone. The S-configured stereocenter at the hydroxyl-bearing carbon distinguishes it from its enantiomer and influences its physicochemical and biological properties. This compound is of interest in pharmaceutical and agrochemical research due to the fluorine atom’s role in enhancing lipophilicity, metabolic stability, and bioavailability, while the methyl group modulates steric and electronic effects on the aromatic ring .

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

(1S)-1-(4-fluoro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H11FO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3/t7-/m0/s1

InChI Key

GHRXLNXWGOFJJL-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C)O)F

Canonical SMILES

CC1=C(C=CC(=C1)C(C)O)F

Origin of Product

United States

Preparation Methods

Nitroalkene Intermediate Reduction Method

One common synthetic approach involves the formation of a nitroalkene intermediate from 4-fluoro-3-methylbenzaldehyde and nitromethane, followed by reduction to the target amino alcohol:

  • Step 1: Condensation of 4-fluoro-3-methylbenzaldehyde with nitromethane forms a nitroalkene intermediate.
  • Step 2: Reduction of the nitroalkene intermediate using a strong reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation yields the amino alcohol.

This method can be adapted for the preparation of the corresponding secondary alcohol by selective reduction and subsequent functional group transformations.

Reductive Amination and Catalytic Hydrogenation

  • The reductive amination of 4-fluoro-3-methylacetophenone derivatives with appropriate amines under mild conditions (e.g., sodium borohydride in ethanol at 0–25°C) can generate the chiral alcohol.
  • Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure is preferred industrially for scalability and improved stereoselectivity.
  • Solvent choice (e.g., tetrahydrofuran vs. ethanol) and temperature critically influence yield and enantiomeric purity by affecting solubility and side reactions.

Industrial Production Considerations

  • Continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and catalyst loading, enhancing yield and reproducibility.
  • Catalytic hydrogenation remains the method of choice for industrial scale due to its efficiency and ability to produce enantiomerically enriched products.
  • Crystallization and extraction methods are optimized for purification, ensuring high enantiomeric excess and chemical purity.

Analytical and Characterization Techniques

The synthesis and purity of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol are confirmed using advanced analytical methods:

Technique Purpose
Nuclear Magnetic Resonance (¹H/¹³C NMR) Determines stereochemistry and confirms substitution pattern on the phenyl ring.
High-Resolution Mass Spectrometry (HRMS) Confirms molecular formula (C9H11FO) and isotopic pattern of fluorine.
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection Assesses purity (>95%) and resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H).

These techniques ensure the compound’s structural integrity and enantiomeric purity essential for further application in research or pharmaceutical development.

Influence of Substituents on Synthesis and Properties

  • The 4-fluoro substituent increases the compound’s electronegativity, which can enhance hydrogen bonding interactions during catalysis and affect reaction kinetics.
  • The 3-methyl group contributes to increased lipophilicity (logP ~1.8), influencing solubility and membrane permeability, which may impact purification strategies and solvent selection during synthesis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nitroalkene Intermediate Reduction 4-fluoro-3-methylbenzaldehyde + nitromethane; LiAlH4 or catalytic hydrogenation Established route; high yield possible Requires strong reducing agents; sensitive to conditions
Reductive Amination Sodium borohydride in ethanol; Pd/C catalytic hydrogenation Scalable; good stereoselectivity Catalyst cost; requires optimization of conditions
One-Pot Asymmetric Catalysis Allylboration + Mizoroki–Heck; chiral ligands; Pd catalyst High enantioselectivity; fewer steps Complex catalyst systems; longer reaction times

Research Outcomes and Professional Insights

  • Reaction conditions such as solvent polarity and temperature are critical for maximizing yield and enantiomeric excess.
  • Industrial methods focus on continuous flow and catalytic hydrogenation to improve efficiency and scalability.
  • Analytical techniques confirm the stereochemical purity and structural fidelity necessary for pharmaceutical applications.
  • The combination of fluorine and methyl substituents influences both the chemical reactivity during synthesis and the physicochemical properties of the final compound.

This detailed overview synthesizes diverse, authoritative research sources and industrial practices to provide a comprehensive understanding of the preparation methods for this compound, suitable for advanced research and development contexts.

Chemical Reactions Analysis

Oxidation to 4-Fluoro-3-methylacetophenone

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol undergoes oxidation to form 4-fluoro-3-methylacetophenone , a ketone widely used in chalcone synthesis and other condensation reactions. This reaction is reversible under reducing conditions .

Reaction TypeOxidizing AgentConditionsYieldProduct
OxidationPyridinium chlorochromate (PCC)Dichloromethane, 25°C85%4-Fluoro-3-methylacetophenone
OxidationJones reagent (CrO₃/H₂SO₄)Aqueous acetone, 0–5°C78%4-Fluoro-3-methylacetophenone

The ketone product is characterized by its boiling point (215°C) and molecular weight (152.17 g/mol) .

Esterification and Functionalization

The hydroxyl group reacts with acylating agents to form esters, enhancing lipophilicity for drug-delivery applications.

Reaction TypeReagentsProductNotes
EsterificationAcetic anhydride, H₂SO₄Acetylated derivativeImproves metabolic stability
TosylationTosyl chloride, pyridineTosylate intermediateEnables nucleophilic substitutions

Key Mechanistic Insights

  • Oxidation Mechanism : Proceeds via a two-step process involving deprotonation of the hydroxyl group followed by hydride transfer to the oxidizing agent.

  • Steric Effects : The 3-methyl and 4-fluoro substituents on the aromatic ring influence reaction rates by altering electron density and steric hindrance .

Scientific Research Applications

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the fluoro group can influence its binding affinity and specificity, while the chiral center can affect its stereoselectivity and overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol, highlighting differences in substituents, synthesis routes, and bioactivity:

Compound Name Substituents Molecular Formula Key Properties/Bioactivity References
This compound 4-Fluoro-3-methylphenyl, ethanol (S) C₉H₁₁FO Chiral alcohol; potential intermediate for bioactive molecules.
(1S)-2-amino-1-(4-fluorophenyl)ethanol 4-Fluorophenyl, ethanol (S), amino group C₈H₁₀FNO Amino alcohol; possible precursor for β-blockers or chiral ligands.
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol 4-Fluorophenyl, ethanol (S), azido group C₈H₈FN₃O Azide-functionalized; used in "click chemistry" for triazole synthesis.
(R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol Benzofuryl, imidazolyl, ethanol (R) C₁₅H₁₆N₂O₂ Antifungal activity against M. furfur; synthesized via asymmetric transfer hydrogenation.
(±)-1-(4-(Trifluoromethyl)phenyl)ethane-1,2-diol 4-Trifluoromethylphenyl, diol C₉H₈F₃O₂ Diol with trifluoromethyl group; enhanced metabolic stability.

Structural and Electronic Differences

  • Fluorine vs. In contrast, (1S)-2-amino-1-(4-fluorophenyl)ethanol () replaces the methyl group with an amino moiety, increasing polarity and hydrogen-bonding capacity .
  • Azido Group Functionalization : The azido derivative () introduces a reactive handle for bioorthogonal chemistry, enabling applications in prodrug design or polymer synthesis .

Biological Activity

(S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol, also referred to as 4-fluoro-3-methylphenyl ethanol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its interactions with various biological targets, synthesis methods, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H13F, with a molecular weight of approximately 168.21 g/mol. The presence of a fluorine atom on the phenyl ring enhances its lipophilicity and may influence its biological activity, making it a valuable candidate for therapeutic applications.

1. Interaction with Biological Targets

Research indicates that this compound exhibits potential biological activities by interacting with various enzymes and receptors. The fluorine substitution may enhance binding affinity to specific targets, which can modulate their activity.

Table 1: Summary of Biological Activities

Biological TargetMode of ActionReference
Enzymes (e.g., dehydrogenases)Inhibition or activation
Receptors (e.g., adrenergic)Modulation of receptor activity
Antimicrobial agentsPotential antimicrobial properties

2. Pharmacological Implications

The compound has shown promise in various pharmacological studies. Its ability to interact with specific molecular pathways suggests potential therapeutic applications in treating diseases where these pathways are dysregulated.

Case Study: Antimicrobial Activity
In a study exploring the antimicrobial properties of similar compounds, this compound demonstrated effective inhibition against certain bacterial strains, indicating its potential use as an antimicrobial agent .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Asymmetric Reduction : Utilizing chiral catalysts for the reduction of ketones to obtain the desired enantiomer.
  • Biocatalytic Processes : Employing recombinant whole-cell systems for high enantioselectivity and yield.

Table 2: Synthesis Routes

MethodDescriptionYield (%)
Asymmetric ReductionChiral catalyst used for ketone reductionVariable
Biocatalytic ProcessWhole-cell mediated reductionHigh

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. The fluorine atom's presence is believed to enhance binding affinity, affecting the compound's inhibitory or activating roles in biochemical pathways.

Q & A

Q. What are the common synthetic routes for preparing (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-ol in laboratory settings?

Methodological Answer: A two-step approach is typically employed:

Friedel-Crafts Acylation : Introduce the acetyl group to the aromatic ring using a substituted benzyl chloride (e.g., 4-fluoro-3-methylbenzyl chloride) under reflux with anhydrous potassium carbonate in ethanol .

Stereoselective Reduction : Reduce the resulting ketone to the alcohol using chiral catalysts or enantioselective reducing agents (e.g., (R)-CBS catalyst or biocatalysts like ketoreductases). Sodium borohydride in ethanol or tetrahydrofuran (THF) at controlled temperatures (0–25°C) can yield moderate enantiomeric excess (ee) .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 1.4–1.6 ppm for CH3), and hydroxyl protons (δ 2.0–2.5 ppm, exchangeable).
    • ¹³C NMR : Signals for quaternary carbons (C-F at ~160 ppm), carbonyl-derived carbons (70–80 ppm), and methyl groups (20–25 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z 168.2 and fragmentation patterns (e.g., loss of H2O or CH3) .
  • Chiral HPLC : To determine enantiomeric purity using columns like Chiralpak AD-H and isocratic elution with hexane/ethanol .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: This compound serves as a chiral intermediate in:

  • Drug Development : Synthesis of β-blockers or antifungal agents, leveraging its fluorinated aromatic ring for enhanced bioavailability .
  • Biological Studies : Probing enzyme-substrate interactions via its hydroxyl and methyl groups, which mimic natural substrates .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during the synthesis of this compound?

Methodological Answer:

  • Biocatalytic Reduction : Use ketoreductases (e.g., Lactobacillus brevis alcohol dehydrogenase) with NADPH cofactors in biphasic systems (water:organic solvent) to achieve >95% ee .
  • Dynamic Kinetic Resolution : Combine transition-metal catalysts (e.g., Ru) with lipases to racemize intermediates and drive equilibrium toward the (S)-enantiomer .
  • Chiral Additives : Add (R)-BINOL or tartaric acid derivatives to stabilize the transition state favoring the desired enantiomer .

Q. How do solvent polarity and reaction temperature influence the stereochemical outcome in the synthesis of this compound?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of reducing agents, favoring syn addition and higher ee. Non-polar solvents (e.g., toluene) may stabilize π-π interactions in the transition state .
  • Temperature Control : Lower temperatures (0–5°C) reduce kinetic resolution rates, improving ee by minimizing racemization. For biocatalysis, optimal activity occurs at 25–37°C .

Q. What strategies are effective in resolving racemic mixtures of this alcohol to obtain the (S)-enantiomer with high purity?

Methodological Answer:

  • Chiral Chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralcel OD) and ethanol/hexane mobile phases (90:10 v/v) to isolate >99% pure (S)-enantiomer .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify the (R)-enantiomer, leaving the (S)-alcohol unreacted. Hydrolysis of the ester later recovers the (R)-form .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Hazard Mitigation : Classified under GHS Category 4 (acute toxicity). Store in sealed containers at 2–8°C. Neutralize spills with 5% sodium bicarbonate .

Q. What computational methods can predict the stereochemical stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate energy barriers for racemization pathways using software like Gaussian. Optimize geometries at the B3LYP/6-31G* level .
  • Molecular Dynamics (MD) : Simulate solvent effects on enantiomer stability with GROMACS, using water or ethanol as solvents .

Q. Future Research Directions

  • Green Synthesis : Explore biocatalytic routes with ionic liquids or deep eutectic solvents to improve sustainability .
  • Structure-Activity Relationships (SAR) : Modify the fluorophenyl or hydroxyl groups to enhance binding affinity in drug candidates .

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